Brevinin-2-RA12 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ILDTFKNLALNAPKSAGVSVLNALSCKLSKTC |
Origin of Product |
United States |
Discovery, Identification, and Isolation Methodologies of Brevinin 2 Ra12 Peptide Precursor
Source Organism Identification and Secretion Collection Methods
The primary source of the Brevinin-2 (B1175259) peptide family, including related precursors, is the skin of frogs from the Ranidae family. nih.govnih.gov Specifically, Brevinin-2 peptides have been identified in the skin peptidome of the moor frog, Rana arvalis. pleiades.onlineacs.org The skin of amphibians is a vital organ for defense, equipped with granular glands that synthesize and secrete a variety of chemical compounds, including a vast arsenal (B13267) of peptides that protect against pathogens and predators. nih.govnih.gov
The collection of these valuable secretions is performed using methods designed to be minimally invasive while maximizing yield. Common techniques include:
Manual Stimulation: A gentle massage of the dorsal skin can induce the release of secretions from the granular glands. This method is often used in field conditions. pleiades.online
Norepinephrine (B1679862) Injection: A low-concentration solution of norepinephrine is administered, which stimulates the sympathetic nervous system and triggers the release of the contents of the granular glands. researchgate.net
Mild Electrical Stimulation: A non-harmful electrical current is passed over the skin, causing the frog to secrete the defensive peptides.
Once collected, the secretion is typically washed from the skin with a buffer or deionized water, immediately frozen or lyophilized to prevent degradation of the peptide components, and stored at low temperatures (e.g., -20°C or below) for subsequent analysis. novoprolabs.com
cDNA Library Construction and Screening for Precursor Sequences
To identify the genetic sequence of the Brevinin-2-RA12 precursor, researchers construct a cDNA (complementary DNA) library from the source organism's skin. This technique provides a snapshot of the genes that are actively being expressed (transcribed into mRNA) in the skin tissue at the time of collection.
The process for constructing and screening the library is as follows:
RNA Extraction: Total RNA is isolated from the skin tissue of Rana arvalis.
mRNA Isolation: The messenger RNA (mRNA) is separated from other RNA types. This is crucial because mRNA carries the genetic code for proteins. This is often achieved by targeting the poly-A tail characteristic of eukaryotic mRNA. nih.gov
cDNA Synthesis: The enzyme reverse transcriptase is used to synthesize a single-stranded cDNA molecule complementary to each mRNA template. This is followed by the synthesis of a second, complementary DNA strand to create a stable double-stranded cDNA molecule. nih.gov
Vector Ligation: The newly synthesized cDNA fragments are inserted into cloning vectors, such as plasmids (e.g., pET32a(+)) or bacteriophages. nih.gov This creates a "library" of recombinant DNA molecules, with each vector carrying a different cDNA insert.
Screening the Library: The library is screened to find the specific clone containing the sequence for the Brevinin-2-RA12 precursor. This is typically accomplished using polymerase chain reaction (PCR) with specifically designed primers. Degenerate primers are often created based on highly conserved regions found in the signal peptide or the 'Rana box' domain of other known Brevinin family peptides. nih.govnih.gov This targeted amplification allows for the selective identification and isolation of the gene of interest from the vast library.
Molecular Cloning and Sequence Characterization of Brevinin-2-RA12 Precursor
Once a positive clone is identified through screening, it is isolated and cultured to produce a large quantity of the target DNA. The cDNA insert is then sequenced, most commonly using the Sanger sequencing method, to determine the precise order of its nucleotides. nih.gov
Analysis of the cloned cDNA sequence reveals the full structure of the Brevinin-2-RA12 precursor protein. Like most secreted peptides, it is synthesized as a larger, inactive prepropeptide which has a distinct multi-domain architecture. nih.govnih.gov
Table 1: Structural Organization of a Typical Brevinin Precursor
| Precursor Region | Description | Typical Characteristics |
|---|---|---|
| Signal Peptide | An N-terminal sequence of ~20-25 amino acids. | Highly hydrophobic; directs the precursor to the secretory pathway. It is cleaved off during translocation into the endoplasmic reticulum. |
| Acidic Propeptide | A region of variable length located between the signal peptide and the mature peptide. | Rich in acidic amino acid residues (e.g., Aspartic Acid, Glutamic Acid); often contains a proteolytic cleavage site (e.g., Lys-Arg) immediately preceding the mature peptide sequence. nih.gov |
| Mature Peptide | The final, biologically active peptide sequence. | This is the sequence of the functional Brevinin-2-RA12 peptide, which is released after cleavage from the propeptide. |
The deduced amino acid sequence from the cDNA provides the definitive primary structure of the Brevinin-2-RA12 precursor. nih.gov
Sequence Analysis and Homology Searches for Brevinin-2 Family Precursors
Following the determination of the precursor's sequence, bioinformatics tools are employed to analyze its properties and relationship to other known peptides.
A key step is performing a homology search using databases like the National Center for Biotechnology Information (NCBI) and the Basic Local Alignment Search Tool (BLAST). nih.gov The amino acid sequence of the Brevinin-2-RA12 precursor is compared against all known protein sequences in the database.
This analysis typically reveals:
Family Classification: High sequence similarity to other Brevinin-2 family peptides confirms its classification. While the primary structures of Brevinin-2 peptides can be quite diverse, they share defining features. nih.govnih.gov
Conserved Motifs: A hallmark of many ranid frog peptides is the "Rana box," a cyclic domain at the C-terminus. nih.gov For the Brevinin-2 family, this consists of a highly conserved C-terminal cyclic heptapeptide (B1575542) domain, typically with the structure Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys, which forms a disulfide bridge. researchgate.net
Phylogenetic Relationships: By aligning the precursor sequence with those from other frog species, researchers can infer evolutionary relationships. nih.gov For instance, the presence or absence of certain peptide families can serve as a taxonomic biomarker for different frog populations or closely related species. pleiades.online
Table 2: Comparison of Features in Brevinin Subfamilies
| Feature | Brevinin-1 (B586460) Family | Brevinin-2 Family |
|---|---|---|
| Primary Structure | Generally conserved | Poorly conserved nih.gov |
| Hemolytic Activity | Generally high | Generally weaker than Brevinin-1 nih.gov |
| 'Rana Box' Motif | Present | Present, with a characteristic C-terminal cyclic domain nih.govresearchgate.net |
| Biological Activity | Broad-spectrum antimicrobial | Broad-spectrum antimicrobial, potential anti-inflammatory properties nih.gov |
This comprehensive analysis validates the identity of the Brevinin-2-RA12 precursor and places it within the broader context of the Brevinin superfamily of antimicrobial peptides.
Molecular Biology and Gene Expression of Brevinin 2 Ra12 Peptide Precursor
Genomic Organization of Brevinin-2-RA12 Precursor Gene
The genes encoding Brevinin-2 (B1175259) peptides, including the precursor to Brevinin-2-RA12, exhibit a characteristic genomic structure that is conserved among many amphibian AMPs. nih.govresearchgate.net This structure typically consists of three exons separated by two introns. researchgate.netresearchgate.net
Exon 1: Encodes the 5' untranslated region (UTR) and the signal peptide. The signal peptide is a crucial element that directs the newly synthesized precursor protein to the endoplasmic reticulum for secretion. ias.ac.in
Exon 2: Contains the sequence for the acidic propeptide region. This region is thought to play a role in preventing the mature peptide from being active until it is secreted. nih.gov
Exon 3: Encodes the mature Brevinin-2 peptide and the 3' UTR.
Table 1: Genomic Structure of Brevinin-2 Precursor Genes
| Genomic Feature | Description | Encoded Region |
|---|---|---|
| Exon 1 | The first coding segment of the gene. | 5' UTR and Signal Peptide |
| Intron 1 | A non-coding sequence separating Exon 1 and Exon 2. | - |
| Exon 2 | The second coding segment of the gene. | Acidic Propeptide |
| Intron 2 | A non-coding sequence separating Exon 2 and Exon 3. | - |
| Exon 3 | The final coding segment of the gene. | Mature Peptide and 3' UTR |
Transcriptional Regulation of Brevinin-2 Precursor Gene Expression
The expression of Brevinin-2 precursor genes is a dynamic process, often induced in response to environmental stimuli such as injury or infection. This regulation is primarily controlled at the level of transcription, involving the interplay of cis-regulatory elements within the gene's promoter and the binding of specific transcription factors. researchgate.net
The promoter region, located upstream of the transcription start site, contains specific DNA sequences known as cis-regulatory elements that serve as binding sites for transcription factors. Analysis of the promoter regions of Brevinin-2 family genes, such as preprobrevinin-2CE3, has identified several putative transcription factor binding sites. researchgate.netresearchgate.net These elements are critical for initiating and modulating the rate of transcription. Functional analysis using reporter systems, like the luciferase reporter system, has been employed to confirm the activity of these promoter regions. researchgate.netresearchgate.net
Research has identified several key transcription factors that are involved in regulating the expression of Brevinin-2 precursor genes. Notably, binding sites for the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors have been found in the promoter regions of these genes. researchgate.netresearchgate.net
NF-κB and RelA: Studies on the Chinese brown frog, Rana chensinensis, have demonstrated that the transcription factors NF-κB and RelA are involved in regulating the expression of preprobrevinin-2CE3. researchgate.netresearchgate.net Environmental stimuli can lead to the activation of these transcription factors, which then bind to the promoter and enhance gene expression. researchgate.net Yeast one-hybrid experiments and electrophoretic mobility shift assays (EMSA) have confirmed the direct interaction of these transcription factors with the gene's promoter. researchgate.netresearchgate.net
Table 2: Key Transcription Factors in Brevinin-2 Gene Regulation
| Transcription Factor | Family | Role in Gene Expression | Experimental Evidence |
|---|---|---|---|
| NF-κB | NF-κB family | Upregulates expression in response to stimuli. researchgate.netresearchgate.net | Promoter analysis, Luciferase reporter assays researchgate.netresearchgate.net |
| RelA | NF-κB family | Directly interacts with the promoter to activate transcription. researchgate.netresearchgate.net | Yeast one-hybrid, EMSA researchgate.netresearchgate.net |
mRNA Splicing and Alternative Splicing Events
Following transcription, the primary RNA transcript (pre-mRNA) of the Brevinin-2-RA12 precursor gene undergoes splicing. This process removes the non-coding introns and joins the exons together to form a mature messenger RNA (mRNA) molecule that can be translated into protein. nih.gov While the typical splicing pattern follows the three-exon structure, the possibility of alternative splicing exists within the broader family of amphibian antimicrobial peptides. nih.gov
Alternative splicing would allow for the production of multiple mRNA variants from a single gene, potentially leading to different precursor proteins and, consequently, a wider array of mature peptides. However, specific evidence for alternative splicing events for the Brevinin-2-RA12 precursor gene is not extensively documented in the available literature. The high degree of conservation in the tripartite structure of the precursor suggests that a canonical splicing pattern is likely dominant for producing the functional peptide. researchgate.net
Translational Mechanisms in Precursor Synthesis
Once the mature mRNA for the Brevinin-2-RA12 precursor is transported to the cytoplasm, it is translated into a protein by ribosomes. The synthesis of the precursor protein follows the standard mechanism of eukaryotic translation. The signal peptide, encoded by the first exon, plays a critical role during this process by directing the nascent polypeptide chain to the endoplasmic reticulum, which is the entry point for the secretory pathway. ias.ac.in
Inside the endoplasmic reticulum and subsequently the Golgi apparatus, the precursor protein undergoes a series of post-translational modifications. These include the cleavage of the signal peptide, the removal of the acidic propeptide, and often C-terminal amidation of the mature peptide. These processing steps are essential for the final activation of the Brevinin-2 peptide. nih.gov The use of fusion protein expression systems, such as the thioredoxin fusion system in E. coli, has been a valuable tool for the large-scale production of Brevinin peptides for research purposes. nih.gov
Biosynthesis and Post Translational Processing of Brevinin 2 Ra12 Peptide Precursor
Signal Peptide Cleavage and Secretory Pathway Trafficking
The biosynthesis of Brevinin-2-RA12 initiates with the translation of its corresponding mRNA on ribosomes, producing a prepropeptide. The N-terminus of this nascent polypeptide contains a signal peptide, a short sequence of amino acids that acts as a molecular address label. taylorandfrancis.comnih.gov This signal peptide is recognized by the signal recognition particle (SRP), which halts translation and guides the ribosome-mRNA-nascent peptide complex to the membrane of the endoplasmic reticulum (ER). taylorandfrancis.com
Once docked at the ER, the prepropeptide is translocated through a protein channel, known as the translocon, into the ER lumen. taylorandfrancis.comnih.gov Inside the lumen, a specific enzyme called signal peptidase cleaves off the signal peptide. nih.gov This cleavage event is the first step in the maturation process and is essential for releasing the propeptide into the secretory pathway, where it will undergo further folding and modifications. nih.gov The removal of the signal peptide commits the protein to its journey through the Golgi apparatus and into secretory vesicles for eventual release from the cell. taylorandfrancis.com
Role of Acidic Spacer/Propeptide Domain
Following the signal peptide, the Brevinin-2-RA12 precursor contains an acidic spacer or propeptide domain. This region is typically enriched with acidic amino acid residues like aspartic and glutamic acid. nih.gov This propeptide plays several crucial roles in the biosynthesis of the mature peptide.
One primary function is to keep the antimicrobial peptide in an inactive state, preventing it from damaging the host's own cellular membranes during its synthesis and transport. nih.govresearchgate.net The acidic nature of the propeptide can electrostatically interact with the cationic (positively charged) mature peptide domain, neutralizing its charge and inhibiting its antimicrobial and cytotoxic activity. nih.gov
Furthermore, the propeptide domain is believed to be important for the correct folding and conformational maturation of the final peptide. researchgate.netnih.gov It may also be involved in guiding the precursor through the correct subcellular trafficking and sorting pathways, ensuring it is packaged into the appropriate secretory granules for storage and eventual release. nih.gov The acidic pro-peptide is a conserved feature among many amphibian AMP precursors, highlighting its essential role in their biogenesis. nih.gov
Proteolytic Processing at Dibasic Cleavage Sites (e.g., Lys-Arg motif)
To liberate the active Brevinin-2-RA12 peptide from its precursor, precise proteolytic cleavage must occur. This processing happens at specific recognition sites that flank the mature peptide sequence. These sites are commonly composed of pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg) or Arginine-Arginine (Arg-Arg). researchgate.net
This cleavage is carried out by a family of enzymes known as proprotein convertases (PCs), which are subtilisin-like serine proteases. researchgate.net These enzymes recognize and cut the polypeptide chain at the C-terminal side of the dibasic motif. This action releases the mature peptide from the acidic propeptide and any other C-terminal extension peptides. The steric accessibility and the surrounding amino acid sequence of these cleavage sites can influence the efficiency of proteolytic processing. researchgate.netd-nb.info This enzymatic step is a critical control point in the activation of many bioactive peptides and hormones. researchgate.net
C-terminal Amidation and its Enzymatic Mechanism
A common and vital post-translational modification found in many bioactive peptides, including members of the brevinin family, is C-terminal amidation. nih.govnih.govbiorxiv.org This modification, where the C-terminal carboxylic acid is converted to a primary amide, is crucial for the biological activity and stability of the peptide. biorxiv.orgresearchgate.net Amidation can enhance the peptide's net positive charge and its ability to interact with and disrupt microbial membranes. researchgate.net It also protects the peptide from degradation by host carboxypeptidases, thereby increasing its half-life. researchgate.net
The process of C-terminal amidation is a two-step enzymatic reaction catalyzed by a single bifunctional enzyme, peptidylglycine α-amidating monooxygenase (PAM). The precursor of the peptide to be amidated must have a Glycine (B1666218) residue at its C-terminus following the final amino acid of the mature sequence.
Step 1: Hydroxylation: The first enzyme activity, peptidylglycine α-hydroxylating monooxygenase (PHM), uses molecular oxygen and ascorbate (B8700270) (vitamin C) as cofactors to hydroxylate the α-carbon of the C-terminal glycine residue.
Step 2: Lyase Activity: The second enzyme, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the bond between the α-carbon and the nitrogen of the glycine, releasing the amidated peptide and glyoxylate (B1226380) as a byproduct.
This modification is a key final step in producing a fully potent Brevinin-2-RA12 peptide. biorxiv.org
Disulfide Bond Formation and Isomerization
A defining structural feature of many brevinin peptides is the presence of an intramolecular disulfide bond, which forms a cyclic structure near the C-terminus known as the "Rana box". nih.gov This bond is formed between the thiol groups of two cysteine residues within the peptide chain. nih.gov
The formation of this disulfide bond occurs in the oxidizing environment of the endoplasmic reticulum. It is an enzyme-catalyzed process facilitated by the protein disulfide isomerase (PDI) family of enzymes. researchgate.net These enzymes can both catalyze the formation of new disulfide bonds (oxidation) and the rearrangement of incorrect disulfide bonds (isomerization), ensuring that the final, most stable and biologically active conformation of the peptide is achieved. researchgate.netresearchgate.net This covalent linkage provides significant conformational stability to the peptide, which can be important for its interaction with microbial membranes and its resistance to degradation. nih.gov
Other Post-Translational Modifications and their Biogenesis
While proteolytic cleavage, C-terminal amidation, and disulfide bond formation are the most prominent modifications in the biosynthesis of brevinins, other post-translational modifications (PTMs) can occur in antimicrobial peptides, contributing to their structural and functional diversity. researchgate.netresearchgate.net These can include:
Glycosylation: The attachment of sugar moieties to specific amino acid residues (like asparagine, serine, or threonine). This modification can affect peptide solubility, stability, and interaction with targets. researchgate.net
Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, which can modulate the peptide's charge and activity. researchgate.net
Amino Acid Isomerization: The conversion of L-amino acids to their D-isomers. This is a less common but significant modification that can make peptides highly resistant to proteolysis. researchgate.net
Hydroxylation of proline and lysine: This can be important for structural integrity.
The specific combination of PTMs is crucial for the final biological activity of the peptide. mdpi.comnih.gov These modifications are enzymatic processes that occur at different stages along the secretory pathway, adding layers of complexity and regulation to the production of the final, active Brevinin-2-RA12 molecule. researchgate.net
Table of Processing Events in Brevinin-2-RA12 Biosynthesis
| Processing Step | Location | Key Enzyme(s) / Components | Purpose |
| Signal Peptide Cleavage | Endoplasmic Reticulum (ER) | Signal Peptidase | Entry into the secretory pathway |
| Propeptide Inactivation/Folding | ER / Golgi Apparatus | Acidic Propeptide Domain | Inactivation, proper folding, trafficking |
| Proteolytic Processing | Golgi / Secretory Vesicles | Proprotein Convertases (e.g., Furin) | Release of the mature peptide |
| C-terminal Amidation | Golgi / Secretory Vesicles | Peptidylglycine α-amidating monooxygenase (PAM) | Increased activity and stability |
| Disulfide Bond Formation | Endoplasmic Reticulum (ER) | Protein Disulfide Isomerase (PDI) | Conformational stabilization ("Rana box") |
Evolutionary and Phylogenetic Analysis of Brevinin 2 Precursors
Phylogenetic Relationships within the Brevinin Superfamily
The Brevinin superfamily is broadly categorized into several families based on amino acid sequence similarity, including Brevinin-1 (B586460), Brevinin-2 (B1175259), Esculentins, Ranatuerins, and Temporins, among others. nih.govnih.gov Phylogenetic analyses based on the primary structures of these peptides consistently demonstrate that peptides from closely related frog species cluster together. researchgate.net This suggests that the diversification of these peptide families occurred through numerous gene duplication events after the divergence of different amphibian species. nih.gov
Brevinin-1 and Brevinin-2 represent two of the major families. nih.gov While they share a common precursor structure, their mature peptide sequences are distinct. Some studies have indicated that the evolutionary relationships can be complex; for instance, analysis of AMPs in Rana arvalis and Rana temporaria showed that Brevinin and Temporin peptides did not form separate monophyletic clades, suggesting they may belong to the same, broader gene family. nih.gov
Cladistic analysis using the amino acid sequences of specific peptide families, such as Ranatuerin-2, has proven to be a valuable tool for clarifying the evolutionary history and taxonomic relationships among New World Rana (now Lithobates) species. ulster.ac.uk This highlights how the rapid evolution of these peptides can serve as a molecular fingerprint for phylogenetic studies.
Diversification and Conservation of Precursor Sequences Across Species
The typical biosynthetic precursor of a brevinin peptide has a well-defined structure comprising three distinct domains: an N-terminal signal peptide, an acidic propeptide, and a C-terminal mature peptide. researchgate.net The evolutionary pressures on these domains are not uniform, leading to a pattern of conserved and variable regions across different species. nih.govresearchgate.net
Signal Peptide: This region is highly conserved across different AMP families, not just within the brevinins. researchgate.net Its primary function is to direct the precursor to the secretory pathway, a fundamental process that is subject to strong purifying selection, thus limiting sequence variation.
Acidic Propeptide: This intervening sequence is enriched with acidic residues (aspartic and glutamic acid). While conserved within a specific AMP family in different frog species, it shows considerable variation between different families. nih.gov In some lineages, this region has been shown to be subject to diversifying selection. nih.gov
Mature Peptide: This C-terminal domain is the biologically active part of the molecule and exhibits the highest degree of sequence variation. nih.govnih.gov This hypervariability is observed not only between different peptide families but also among members of the same family. nih.gov For example, the primary structure of Brevinin-2 is generally poorly conserved. nih.govresearchgate.net However, many Brevinin-2 peptides from Eurasian ranid frogs share a characteristic C-terminal cyclic heptapeptide (B1575542) domain, known as the "Rana box" (Cys-Lys-Xaa₄-Cys), which is formed by a disulfide bridge. nih.govnih.govresearchgate.net Despite this common feature, the rest of the mature peptide sequence can differ significantly.
The table below summarizes the conservation levels of the different domains within brevinin precursors.
| Precursor Domain | Description | Level of Conservation | Primary Evolutionary Pressure |
| Signal Peptide | N-terminal sequence, directs secretion. | High | Purifying Selection |
| Acidic Propeptide | Intervening sequence rich in acidic residues. | Moderate to Low | Variable (Purifying or Diversifying) |
| Mature Peptide | C-terminal, biologically active antimicrobial peptide. | Very Low (Hypervariable) | Positive/Diversifying Selection |
Gene Duplication and Horizontal Gene Transfer Events
The primary engine driving the expansion and diversification of the Brevinin superfamily is gene duplication. nih.govfrontiersin.org Studies of amphibian genomes and transcriptomes have revealed the presence of multiple loci, or gene copies, for antimicrobial peptides within a single species. nih.gov This genetic redundancy is a hallmark of an evolutionary strategy to generate novelty.
Following a gene duplication event, one copy of the gene is released from the strong purifying selection that maintains the original function. This allows the duplicated gene to accumulate mutations more freely. This process can lead to several outcomes: nonfunctionalization (the gene copy becomes a pseudogene), subfunctionalization (the two copies partition the ancestral function), or neofunctionalization (one copy evolves a novel function). In the context of brevinins, this process allows for the rapid evolution of new peptides with different antimicrobial specificities or properties. The clustering of similar peptides within closely related species strongly supports the model of repeated, recent gene duplication events throughout the evolution of ranid frogs. nih.gov
Horizontal gene transfer, the movement of genetic material between different species, is a major evolutionary force in prokaryotes but is not considered a significant mechanism for the diversification of vertebrate gene families like the brevinins. The evolutionary history of these peptides is predominantly written by processes of gene duplication and subsequent divergence within the host genome.
Evolutionary Pressures Driving Precursor Sequence Variability
The remarkable diversity of mature brevinin peptides is not random but is actively shaped by strong evolutionary pressures. The relationship between amphibians and the microbial world is an "evolutionary arms race," where pathogens continuously evolve to evade the host's immune defenses, and the host, in turn, evolves more effective defenses. frontiersin.orgbiorxiv.org
This dynamic is reflected in the patterns of selection observed in the brevinin precursor genes. While the signal peptide region is under strong purifying selection to maintain its essential transport function, the mature peptide domain is a hotspot of positive or diversifying selection . nih.govnih.gov This means that mutations in the mature peptide region that result in new amino acid sequences are often advantageous and are therefore favored and retained in the population.
Studies using codon evolution models have identified numerous specific sites within the mature peptide domain that are under strong positive selection. nih.gov This intense selective pressure drives the hypervariability of the mature peptide, effectively creating a vast library of different AMPs. This diversity minimizes the chance of pathogens developing resistance to any single peptide and provides the frog with a broad-spectrum defense against a wide array of potential infections. nih.govresearchgate.net The functional consequence of this variability is the generation of peptides with different charges, hydrophobicity, and structures, all of which can influence their antimicrobial potency and spectrum of activity. nih.gov
Molecular Mechanisms of Action of Brevinin 2 Ra12 Derived Peptides
Interaction with Biological Membranes (e.g., permeabilization, pore formation)
The primary mechanism of action for most Brevinin-2 (B1175259) peptides is the disruption of the cell membrane's integrity. nih.gov Upon encountering a target cell, these peptides, which are typically unstructured in aqueous solutions, adopt an amphipathic α-helical conformation within the hydrophobic environment of the membrane. nih.govnih.gov This structural change is crucial for their activity, enabling them to perturb the phospholipid bilayer, which can lead to the inhibition of cell growth or cell death. nih.gov
The interaction is driven by the peptide's cationic nature, which facilitates an initial electrostatic attraction to the negatively charged components often found on the outer surface of bacterial and cancer cells. nih.gov This preferential binding is a key factor in their selectivity. Following adsorption to the membrane surface, the peptides insert into the lipid bilayer, leading to permeabilization through various proposed models, including the "barrel-stave" and "carpet-like" mechanisms. nih.gov
Barrel-Stave Model : In this model, the peptides aggregate and insert into the membrane to form a pore, with their hydrophobic surfaces facing the lipid tails and their hydrophilic surfaces lining the channel. nih.gov
Carpet-Like Model : This model suggests that the peptides accumulate on the membrane surface, disrupting its curvature and integrity in a detergent-like manner once a threshold concentration is reached, leading to the formation of transient pores or micelles. nih.gov
Toroidal Pore Model : A variation of the carpet model, the toroidal pore involves the peptides inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the lipid head groups. elifesciences.orgnih.gov Studies on related peptides like magainin 2 suggest this model allows for the translocation of the peptide across the membrane. nih.govmdpi.com
The presence of a proline or glycine (B1666218) residue in the helix of some peptides can create a kink, which has been shown to stabilize toroidal pores while disrupting the more ordered barrel-stave pores. elifesciences.org
The selectivity of Brevinin-2 derived peptides is closely linked to their interactions with specific lipid compositions. Studies using membrane-mimetic environments, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles, confirm that these peptides undergo a conformational shift to an α-helix upon interacting with lipids. nih.gov Fluorescence spectroscopy experiments with a Brevinin-2-related peptide (BR-II) showed that its N-terminus inserts into the hydrophobic core of these micelles. nih.gov
Brevinin peptides show preferential interaction with the membranes of cancer cells, which, like bacterial membranes, have a net negative charge due to a higher concentration of anionic molecules like O-glycosylated mucins and phosphatidylserine (B164497) on their outer leaflet. nih.gov This contrasts with the typically zwitterionic outer membrane of normal mammalian cells. Furthermore, some antimicrobial peptides have been found to specifically bind to Lipid II, a precursor in bacterial cell wall synthesis, using it as a docking molecule to increase local concentration and facilitate membrane permeabilization. researchgate.netfrontiersin.org While this has been demonstrated for peptides like brevibacillin 2V, it represents a potential mechanism that could also be employed by certain Brevinin-2 family members. frontiersin.org
Modulation of Cellular Signaling Pathways (e.g., MAPK/NF-κB pathways)
Brevinin-2 derived peptides can also exert immunomodulatory effects by influencing key cellular signaling pathways. Several studies have shown that these peptides can modulate inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of pro-inflammatory gene expression. frontiersin.orgfrontiersin.org
For instance, the peptide Brevinin-2MP was found to inhibit the activation of MAPK/NF-κB signaling cascades that are typically induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. frontiersin.org Similarly, Brevinin-1GHd, a peptide from the related Brevinin-1 (B586460) family, also suppresses inflammation by inactivating the MAPK signaling pathway. frontiersin.org This interaction appears to occur via binding to unidentified targets on the cell membrane, preventing the downstream signaling that leads to an inflammatory response. frontiersin.orgfrontiersin.org
The modulation of signaling pathways by Brevinin-2 peptides has a direct impact on the production and release of cytokines, the signaling molecules of the immune system. The effects can be either pro-inflammatory or anti-inflammatory depending on the specific peptide and cell type.
Pro-inflammatory Response : Brevinin-2R has been shown to increase the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in A549 lung cancer cells in a dose- and time-dependent manner. researchgate.net It also increases the expression of IL-1β and Interleukin-6 (IL-6) in HepG2 liver carcinoma cells. medilam.ac.ir This suggests a potential role in triggering inflammatory processes in the tumor microenvironment. researchgate.netmedilam.ac.ir
Anti-inflammatory Response : In contrast, other brevinins demonstrate anti-inflammatory properties. B2RP-ERa, a Brevinin-2 related peptide, significantly increases the secretion of anti-inflammatory cytokines like Transforming Growth Factor-β (TGF-β), IL-4, and IL-10 from peripheral blood mononuclear cells. nih.gov Another peptide, Brevinin-2GU, can reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor (TNF). nih.gov Similarly, Brevinin-2MP and Brevinin-1GHd significantly suppress the LPS-induced release of NO, TNF-α, IL-6, and IL-1β in macrophages. frontiersin.orgfrontiersin.org
Comparative Mechanisms with other Brevinin-2 Peptides
The Brevinin-2 family is diverse, and while peptides share a conserved structural framework, minor variations in amino acid sequence can lead to significant differences in their biological activity and mechanism of action. nih.govfrontiersin.org
Brevinin-2 peptides are generally larger (around 33-34 amino acids) than their Brevinin-1 counterparts (around 24 amino acids). nih.govresearchgate.net A key feature of many brevinins is the "Rana box," a C-terminal disulfide bridge, which is important for their structure and function. nih.govfrontiersin.org
A comparison between different Brevinin-2 peptides reveals a spectrum of activity. For example, while many Brevinin-2 peptides isolated from Rana pirica are potent against Gram-negative bacteria like Pseudomonas aeruginosa and have relatively low hemolytic activity, others can be strongly hemolytic. nih.gov The balance between antimicrobial efficacy and toxicity to host cells (hemolytic activity) is a critical factor. Analogs of Brevinin-2 related peptide (B2RP) show that increasing hydrophobicity can increase hemolytic activity without improving antimicrobial potency, whereas increasing cationicity can boost potency against bacteria without a significant change in hemolytic activity. nih.gov
The mode of action also varies. Brevinin-2R appears to kill cancer cells through a multi-pronged attack involving membrane permeabilization, mitochondrial disruption, and lysosomal damage. nih.gov The Brevinin-2-related peptide BR-II also acts on the membrane but has the additional capacity to bind DNA. nih.gov In contrast, peptides like Brevinin-2MP focus their immunomodulatory effect on suppressing the MAPK/NF-κB pathway to reduce inflammation. frontiersin.org This functional diversity highlights the adaptability of the Brevinin-2 scaffold.
Interactive Data Table: Comparison of Mechanisms for Brevinin-2 and Related Peptides
| Peptide | Primary Mechanism | Intracellular Target(s) | Signaling Pathway Modulation | Effect on Cytokine Release |
| Brevinin-2R | Membrane permeabilization, Lysosomal damage nih.gov | Mitochondria, Lysosomes nih.gov | Not explicitly defined, but induces inflammatory cytokines researchgate.netmedilam.ac.ir | Increases pro-inflammatory IL-1β, IL-6, IL-8 researchgate.netmedilam.ac.ir |
| Brevinin-2-related peptide (BR-II) | Membrane permeabilization nih.gov | DNA nih.gov | Not reported | Not reported |
| Brevinin-2MP | Membrane permeabilization frontiersin.org | Not reported | Suppresses MAPK/NF-κB pathway frontiersin.org | Suppresses pro-inflammatory NO, MCP-1, IL-6, TNF-α frontiersin.org |
| B2RP-ERa | Not reported | Not reported | Not reported | Increases anti-inflammatory IL-4, IL-10, TGF-β; Reduces TNF nih.gov |
| Brevinin-1GHd (Brevinin-1 Family) | Membrane permeabilization frontiersin.org | Not reported | Suppresses MAPK pathway frontiersin.org | Suppresses pro-inflammatory NO, TNF-α, IL-6, IL-1β frontiersin.org |
Research Methodologies and Advanced Techniques for Brevinin 2 Ra12 Precursor Studies
Peptidomics and Proteomics for Precursor and Mature Peptide Identification
Peptidomics and proteomics are powerful, high-throughput platforms essential for the discovery and comprehensive analysis of peptides and proteins within a biological sample. nih.govmdpi.com In the context of Brevinin-2-RA12, these approaches are fundamental for identifying the peptide precursor and the final mature peptide from complex biological mixtures, such as frog skin secretions. nih.govnih.gov
The general workflow in a peptidomic or proteomic experiment involves several key stages. Initially, the total protein and peptide content is extracted from the source, for instance, the skin of Rana andersonii (the Golden crossband frog), the species from which Brevinin-2-RA12 originates. This complex mixture is then typically subjected to separation techniques, most commonly liquid chromatography (LC), to reduce complexity. nih.gov The separated peptides and proteins are then introduced into a mass spectrometer for analysis. nih.govaston.ac.uk
Mass spectrometry-based proteomics is a cornerstone for the large-scale analysis of proteins and peptides, enabling their identification and characterization. mdpi.com For precursor identification, the analysis of cloned cDNA can reveal the full amino acid sequence of the precursor protein. nih.gov This information is crucial as it contains the signal peptide, the acidic spacer region, and the sequence of the mature peptide.
Key Findings from Peptidomic and Proteomic Studies:
Identification: The primary sequences of numerous brevinin peptides, including those closely related to Brevinin-2-RA12, have been successfully identified from frog skin secretions and their corresponding cDNA libraries. nih.gov
Precursor Structure: The precursor proteins for brevinin family peptides typically consist of a signal peptide, an acidic spacer peptide, and the mature peptide sequence at the C-terminus.
Diversity: These techniques have revealed the vast diversity of antimicrobial peptides (AMPs) within a single species, highlighting the complexity of the frog's chemical defense system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, mimicking their native environment. biopharminternational.com This method is particularly valuable for understanding the conformational dynamics of peptides like Brevinin-2-RA12, especially when interacting with membrane-mimetic environments. nih.govnih.gov
The process involves dissolving the peptide in a suitable solvent, often containing micelles like sodium dodecylsulfate (SDS) or dodecylphosphocholine (B1670865) (DPC) to simulate prokaryotic and eukaryotic membranes, respectively. nih.gov Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are then performed. nih.gov These experiments provide information about through-bond and through-space correlations between atomic nuclei, which are used to calculate the peptide's 3D structure.
Key Findings from NMR Studies of Related Brevinin Peptides:
Conformational Changes: NMR studies have demonstrated that brevinin-related peptides undergo significant conformational changes upon interaction with membrane-mimicking micelles. nih.gov
Helical Structure: In the presence of micelles, these peptides typically adopt an α-helical conformation. nih.gov
Structural Differences: The structure of the peptide can differ depending on the type of micelle used (anionic vs. zwitterionic), providing insights into the peptide's selectivity for different membrane types. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid analysis of the secondary structure of peptides and proteins in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. americanpeptidesociety.org This differential absorption provides information about the proportions of α-helix, β-sheet, and random coil conformations within the peptide. americanpeptidesociety.org
For Brevinin-2-RA12 and related peptides, CD spectroscopy is instrumental in assessing their conformational state in different environments. nih.gov For example, spectra can be recorded in aqueous solution and in the presence of membrane-mimetic environments like TFE (trifluoroethanol) or micelles. nih.gov
Key Findings from CD Spectroscopy of Brevinin Peptides:
Random Coil in Aqueous Solution: In an aqueous environment, brevinin peptides predominantly exist in a random coil conformation. nih.gov
α-Helical Structure in Membranes: In a membrane-mimetic environment, they adopt a more ordered α-helical structure. nih.govnih.gov This conformational change is crucial for their biological activity, as the helical structure facilitates interaction with and disruption of microbial membranes. nih.gov
Environmental Effects: CD spectroscopy can also be used to monitor conformational changes in response to variations in pH, temperature, or the presence of binding partners. americanpeptidesociety.org
Below is a table summarizing the characteristic CD spectral features for different secondary structures:
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| α-Helix | ~190 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | - | ~195 |
Mass Spectrometry for Peptide Characterization and Post-Translational Modification Mapping
Mass spectrometry (MS) is an indispensable tool in peptide research, providing highly accurate mass measurements that are crucial for sequence verification and the identification of post-translational modifications (PTMs). nih.govnih.gov PTMs are covalent modifications to amino acid side chains that occur after protein synthesis and can significantly impact a peptide's structure and function. nih.govbiorxiv.org
In the study of Brevinin-2-RA12, MS is used to confirm the molecular weight of the synthesized or isolated peptide, thereby verifying its primary sequence. researchgate.net Tandem mass spectrometry (MS/MS) is particularly important for PTM mapping. aston.ac.uk In an MS/MS experiment, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern can be used to pinpoint the exact location of a modification within the peptide sequence. aston.ac.uk
Common PTMs Identified by Mass Spectrometry:
Amidation: C-terminal amidation is a common PTM in many antimicrobial peptides, including some brevinins, and can be identified by a mass decrease of 1 Da compared to the free-acid form.
Disulfide Bridges: The formation of disulfide bonds between cysteine residues is a critical PTM for the structure and stability of many brevinin-2 (B1175259) peptides. nih.govresearchgate.net
Oxidation: Methionine residues are susceptible to oxidation, which results in a mass increase of 16 Da. nih.govebi.ac.uk
Glycosylation: The addition of sugar moieties to asparagine, serine, or threonine residues. aston.ac.uknih.gov
Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. nih.govresearchgate.net
Synthetic Peptide Synthesis and Purification Methods
The chemical synthesis of peptides like Brevinin-2-RA12 is essential for obtaining the large quantities of pure material needed for structural and functional studies. The most common method for peptide synthesis is solid-phase peptide synthesis (SPPS).
In SPPS, the peptide is assembled step-by-step while attached to an insoluble polymer resin. This method allows for the efficient removal of excess reagents and byproducts by simple filtration and washing. After the complete peptide chain has been assembled, it is cleaved from the resin and any protecting groups on the amino acid side chains are removed.
The crude synthetic peptide is then purified to a high degree of homogeneity, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed using analytical techniques such as mass spectrometry and analytical HPLC. researchgate.net
Key Steps in Synthetic Peptide Production:
Solid-Phase Synthesis: Stepwise addition of protected amino acids to a growing peptide chain on a solid support.
Cleavage and Deprotection: Release of the peptide from the resin and removal of side-chain protecting groups.
Purification: Primarily achieved through RP-HPLC.
Characterization: Verification of purity and identity using mass spectrometry and analytical HPLC.
Fluorescence Spectroscopy for Interaction Studies
Fluorescence spectroscopy is a sensitive technique used to study the interactions between peptides and other molecules, such as lipid membranes or DNA. nih.gov This method often utilizes the intrinsic fluorescence of tryptophan residues within the peptide's sequence or the use of extrinsic fluorescent probes.
By monitoring changes in the fluorescence properties (e.g., intensity, emission wavelength) of the tryptophan residue, researchers can gain insights into its local environment. For example, a blue shift in the emission maximum of tryptophan often indicates its transfer from a polar aqueous environment to a nonpolar hydrophobic environment, such as the core of a lipid membrane. nih.gov This provides evidence for the peptide's insertion into the membrane. nih.gov
Key Findings from Fluorescence Spectroscopy of Brevinin-Related Peptides:
Membrane Interaction: Fluorescence experiments have shown that the N-terminal tryptophan residue of brevinin-related peptides interacts with the hydrophobic core of membrane-mimicking micelles. nih.gov
DNA Binding: This technique has also been employed to demonstrate the ability of some brevinin-related peptides to bind to DNA. nih.gov
In vitro Cell-Free Protein Synthesis Systems
In vitro cell-free protein synthesis (CFPS) systems provide an alternative to traditional cell-based methods for producing proteins and peptides. synthelis.comresearchgate.net These systems utilize cell extracts that contain all the necessary machinery for transcription and translation, such as ribosomes, tRNAs, and enzymes. synthelis.com
A key advantage of CFPS is its open nature, which allows for the direct manipulation of the reaction environment and the production of proteins that may be toxic to living cells. synthelis.com This makes it a valuable tool for high-throughput protein expression and for incorporating unnatural amino acids into the peptide sequence. nih.gov While more commonly used for larger proteins, CFPS can be adapted for the production of peptides like Brevinin-2-RA12, particularly for applications in protein engineering and the study of modified peptides. nih.govnih.gov
Advantages of Cell-Free Protein Synthesis:
Speed: Protein synthesis can be achieved within hours. nih.gov
Toxicity: Enables the production of proteins that are toxic to host cells. synthelis.com
Flexibility: The reaction components can be easily manipulated. synthelis.com
High-Throughput: Amenable to automation and parallel synthesis. researchgate.net
Gene Editing and Functional Genomics Approaches in the Study of Brevinin-2-RA12 Precursor
The study of the Brevinin-2-RA12 peptide precursor, an antimicrobial peptide originating from the golden crossband frog (Odorrana andersonii), is increasingly benefiting from advanced molecular biology techniques. uniprot.org While direct gene editing of the Brevinin-2-RA12 precursor gene is not yet documented in published research, the broader fields of functional genomics and peptide engineering provide a framework for understanding its biological role and potential applications. These methodologies are pivotal in discovering novel antimicrobial peptides (AMPs) and enhancing their therapeutic properties.
Functional genomics, coupled with peptidomics, represents a powerful strategy for identifying new AMPs from amphibian skin secretions. nih.gov This approach involves the large-scale analysis of the genetic material (genomics) and the resulting peptides (peptidomics) to correlate gene sequences with the production of specific peptides and their functions. For instance, studies on various frog species have successfully used "shotgun" cloning and cDNA library screening to identify the precursor sequences of numerous AMPs, including those from the brevinin family. nih.govnih.gov This methodology allows researchers to deduce the full precursor structure, which typically includes a signal peptide, an acidic spacer peptide, and the mature peptide sequence. nih.gov
While specific functional genomics studies on Brevinin-2-RA12 are not available, research on related peptides from Odorrana andersonii and other frog species highlights common strategies. For example, structure-guided design and the creation of synthetic peptide analogs are used to investigate structure-activity relationships. eurekalert.orgnih.gov By systematically modifying the amino acid sequence of a parent peptide, researchers can enhance its antimicrobial potency while reducing its toxicity to host cells. themunicheye.comnih.gov This approach has been applied to peptides from Odorrana andersonii, leading to the development of synthetic peptides with improved activity against Gram-negative pathogens. nih.gov
Gene editing technologies, most notably CRISPR/Cas9, are emerging as transformative tools in antimicrobial research. nih.gov Although not yet applied to the Brevinin-2-RA12 precursor gene, CRISPR-based systems offer significant potential for future studies. For example, they could be used to create knockout models in frog cell lines or embryos to elucidate the specific in vivo function of the Brevinin-2-RA12 gene. Such studies would provide definitive insights into its role in the frog's innate immune system. Furthermore, CRISPR technology is being explored to combat antibiotic resistance by targeting and cleaving resistance genes in bacteria, thereby re-sensitizing them to existing antibiotics. nih.gov
The table below summarizes the application of functional genomics and peptide modification techniques in the study of antimicrobial peptides from frogs, providing a context for potential future research on the Brevinin-2-RA12 precursor.
| Research Area | Methodology | Organism/Peptide Focus | Key Findings | Reference |
| Peptide Discovery | "Shotgun" cloning of skin secretion cDNA | Odorrana andersonii | Characterization of a novel bioactive peptide, Nigrosin-6VL. | nih.gov |
| Functional Analysis | Structure-guided design and synthetic peptide creation | Andersonin-D1 from Odorrana andersonii | Development of synthetic peptides with selective activity against Gram-negative pathogens and low toxicity. | nih.gov |
| Structure-Activity Relationship | Peptide modification and analogue synthesis | Nigrosin-6VL from Odorrana andersonii | The "Rana box" domain was identified as critical for antimicrobial function; cationicity enhancement improved efficacy. | nih.gov |
| Genomics and Peptidomics | Combined analysis of gene and peptide diversity | Rana nigrovittata | Identification of 34 novel AMPs from nine families, revealing highly conserved preproregions and diverse mature peptides. | nih.gov |
| Precursor Identification | cDNA library screening from gastric tissue | Rana esculenta | Isolation of brevinin-2 family peptides, suggesting a role in gastrointestinal defense. | nih.gov |
While direct experimental data on the gene editing of the Brevinin-2-RA12 precursor is currently lacking, the established use of functional genomics and peptide engineering in the broader field of amphibian AMPs provides a clear roadmap for future investigations. The application of tools like CRISPR/Cas9 will be invaluable in dissecting the precise biological functions of this and other related peptide precursors.
Future Research Directions and Theoretical Applications of Brevinin 2 Ra12 Precursor Research
Elucidation of Unidentified Cellular Targets and Pathways
A primary goal for future research is the precise identification of the cellular receptors and downstream signaling pathways that Brevinin-2 (B1175259) peptides modulate. While it is known that these peptides can interact with and disrupt bacterial cell membranes, their effects on eukaryotic cells, particularly in non-antimicrobial contexts, are mediated by more specific interactions that are not yet fully understood.
Research has shown that some Brevinin-2 peptides exert their effects by binding to as-yet-unidentified targets on the cell membrane. nih.govnih.gov For example, Brevinin-2MP is believed to suppress the lipopolysaccharide (LPS)-induced inflammatory response by interacting with specific cell surface molecules, which in turn inhibits the MAPK/NF-κB signaling cascade. nih.govnih.gov Similarly, the anti-inflammatory mechanism of Brevinin-1GHd is thought to be linked to its interaction with cell surface receptors. frontiersin.org Further investigation is required to isolate and characterize these receptors.
Studies on Brevinin-2R have demonstrated its function as a cell-penetrating peptide (CPP), capable of entering cells through endocytosis. nih.gov This property suggests that besides membrane-bound targets, there may also be intracellular targets for these peptides. Once inside the cell, Brevinin-2 peptides could interact with a variety of proteins and nucleic acids to exert their biological effects. For instance, Brevinin-2R has been shown to upregulate the expression of pro-inflammatory cytokine genes like IL-1b and IL-6 in HepG2 cells, indicating a direct or indirect interaction with gene regulatory pathways. medilam.ac.ir
Future studies could employ techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify binding partners of Brevinin-2 peptides. Unraveling these interactions will be crucial for a complete understanding of their mechanisms of action.
Investigation of Novel Post-Translational Modifications
The biological activity of peptides is often fine-tuned by post-translational modifications (PTMs). For the Brevinin-2 family, the most well-characterized PTM is the formation of an intramolecular disulfide bond creating the C-terminal "Rana box" domain. frontiersin.orgnih.gov Some members are also known to undergo C-terminal amidation. frontiersin.org However, the full spectrum of PTMs that the Brevinin-2-RA12 precursor might undergo remains an open area of investigation.
Future research could focus on identifying other potential modifications, such as glycosylation, phosphorylation, or the incorporation of non-standard amino acids. The discovery of D-amino acids in ribosomally synthesized peptides in organisms like Bacillus subtilis, which are introduced by specific enzymes, suggests that similar novel modifications could exist for amphibian peptides. nih.gov The presence of such modifications can be critical for the peptide's structure, stability, and function. nih.gov
Detecting novel PTMs will likely require a combination of advanced mass spectrometry techniques and careful comparison between the native peptide isolated from frog skin and its synthetically produced counterpart. nih.gov Identifying the enzymes responsible for these modifications would also be a significant step forward, potentially allowing for the biotechnological production of these peptides with their full range of natural modifications.
Systems Biology Approaches to Brevinin-2 Precursor Function
A systems biology approach can provide a more holistic understanding of how the Brevinin-2-RA12 precursor and its derived peptides function within a complex biological system. This involves integrating data from genomics, proteomics, and metabolomics to model the peptide's network of interactions.
For instance, studies in the nematode Caenorhabditis elegans have shown that Brevinin-2 family peptides can influence the innate immune system through established signaling pathways like the DAF-2/DAF-16 pathway. researchgate.net This demonstrates that the effects of these peptides extend beyond simple antimicrobial action to modulate host-wide defense mechanisms.
Future research could use transcriptomics (RNA-seq) and proteomics to analyze the global changes in gene and protein expression in host cells or tissues upon exposure to Brevinin-2 peptides. This would help to map the full range of pathways affected, including those involved in inflammation, wound healing, and immunity. nih.govnih.gov By constructing and analyzing these interaction networks, researchers can identify key nodes and control points, offering a more comprehensive view of the peptide's function and potentially revealing new therapeutic targets.
Engineering of Peptide Analogs for Enhanced Mechanistic Understanding
The synthesis of peptide analogs is a powerful tool for dissecting the relationship between structure and function. By systematically altering the amino acid sequence of Brevinin-2 peptides, researchers can probe the role of specific residues and domains, leading to a deeper mechanistic understanding and the development of peptides with improved properties.
Studies have already demonstrated the value of this approach. Truncated derivatives of Brevinin-2GHk have shown that the N-terminal region is primarily responsible for antimicrobial activity. nih.gov The creation of analogs with specific amino acid substitutions has helped to identify residues crucial for forming the α-helical structure necessary for biological activity. nih.gov Furthermore, modifying the net charge of Brevinin-2 related peptides has been shown to influence both their antimicrobial potency and their hemolytic activity, allowing for the design of analogs with increased therapeutic indices. researchgate.net
Future engineering efforts could explore:
Truncation and Alanine Scanning: To identify the minimal active sequence and the contribution of individual amino acid side chains.
Charge Modification: To optimize the balance between antimicrobial efficacy and toxicity to host cells. researchgate.netnih.gov
Structural Stabilization: Introducing modifications like hydrocarbon stapling to lock the peptide in its active α-helical conformation, which can increase resistance to proteases and enhance activity. mdpi.com
Hybrid Peptides: Combining domains from different antimicrobial peptides to create novel molecules with broader activity spectra or multiple functions. mdpi.com
These engineered analogs serve not only as potential therapeutic leads but also as molecular probes to better understand the fundamental mechanisms of peptide-membrane and peptide-receptor interactions.
| Peptide Analog Strategy | Example | Key Finding | Reference |
|---|---|---|---|
| Truncation | Truncated derivatives of Brevinin-2GHk | N-terminal region is responsible for antimicrobial activity. | nih.gov |
| Amino Acid Substitution | Pro14 substituted Brevinin-2GHk analog | Position 14 is critical for the formation of the α-helix. | nih.gov |
| Charge Modification | Analogs of Brevinin-2 related peptide (B2RP) | Net charge influences the balance between antimicrobial and hemolytic activities. | researchgate.net |
| N-terminal Optimization | Analogs of Brevinin-2GUb | Increasing net positive charge and amphipathicity in the N-terminal fragment enhances antimicrobial activity. | nih.gov |
Understanding Broader Biological Roles beyond Antimicrobial Activity (e.g., anti-inflammatory, wound healing mechanisms at cellular level)
While initially characterized by their antimicrobial properties, it is now clear that Brevinin-2 peptides possess a range of other important biological functions. A significant area for future research is the detailed cellular and molecular investigation of these broader roles.
Anti-inflammatory Activity: Several Brevinin-2 peptides have demonstrated potent anti-inflammatory effects. Brevinin-2MP, for example, can suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and MCP-1 in macrophage-like cells stimulated with LPS. nih.govnih.gov This effect is mediated through the inhibition of the MAPK/NF-κB signaling pathway. nih.gov Brevinin-2R has also been shown to modulate the expression of inflammatory cytokines. medilam.ac.ir Future work should focus on identifying the specific molecular interactions that allow these peptides to interfere with inflammatory signaling and their potential to treat inflammatory conditions.
Wound Healing Activity: The potential of Brevinin-2 peptides in promoting wound healing is another promising research direction. Peptides like Brevinin-2Ta and Brevinin-2PN have been shown to accelerate the healing process. frontiersin.orgnih.govnih.gov At the cellular level, these peptides can:
Promote the proliferation and migration of keratinocytes and fibroblasts. frontiersin.org
Recruit immune cells such as neutrophils and macrophages to the wound site. frontiersin.org
Stimulate angiogenesis, the formation of new blood vessels. nih.gov
Increase the expression of growth factors. nih.gov
Further studies are needed to fully delineate the signaling pathways activated by these peptides in skin cells and immune cells that lead to enhanced tissue repair.
| Biological Activity | Specific Peptide Example | Observed Cellular/Molecular Mechanism | Reference |
|---|---|---|---|
| Anti-inflammatory | Brevinin-2MP | Suppresses production of NO, TNF-α, IL-6, and MCP-1 by inhibiting MAPK/NF-κB pathway. | nih.govnih.gov |
| Wound Healing | Brevinin-2Ta | Reduces inflammation and promotes epithelial migration and angiogenesis. | nih.gov |
| Wound Healing | Brevinin-2PN | Accelerates fibroblast scratch healing and stimulates growth factor gene expression. | nih.gov |
| Immunomodulation | Brevinin-2R | Increases expression of pro-inflammatory cytokines IL-1b and IL-6. | medilam.ac.ir |
| Anti-cancer | Brevinin-2R | Induces cell death in various cancer cell lines. | nih.gov |
| Insulin (B600854) Release | Brevinin-2GU | Promotes insulin release from pancreatic beta cells. | nih.gov |
Q & A
Q. How can researchers align Brevinin-2-RA12 studies with ethical guidelines for preclinical data?
- Methodological Guidance :
- For in vivo work, follow ARRIVE guidelines for animal studies, including randomization, blinding, and statistical power calculations. Obtain ethics committee approval before experimentation .
- Disclose conflicts of interest and funding sources in publications to maintain transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
